molecular formula C12H10BrNO4 B1520291 3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid CAS No. 1221724-03-3

3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid

Cat. No. B1520291
CAS RN: 1221724-03-3
M. Wt: 312.12 g/mol
InChI Key: WFJRSMVFXHOEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid, also known as MBOMB, is an important organic compound used in a variety of scientific applications. MBOMB is a brominated aromatic acid, which is a type of aromatic acid that contains an aromatic ring with one or more bromine atoms replacing hydrogen atoms. It is used in a variety of scientific fields such as organic synthesis, medicinal chemistry, pharmaceuticals, and materials science. MBOMB is an important synthetic building block, as it can be used to synthesize a range of compounds with various properties. It has been used in a variety of research projects, and its potential applications are still being explored.

Scientific Research Applications

Synthesis of Biphenyl Amides

This compound has been used in the synthesis of biphenyl amides . Biphenyl amides are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.

Creation of 2-Benzazepine-4-Acetic Acid Derivatives

It’s also used in the creation of 2-benzazepine-4-acetic acid derivatives . These derivatives are known for their biological activities and are often used in the development of new drugs.

Analog of GPIIb/IIIa Antagonist

The compound serves as an analog of the potent, nonpeptide GPIIb/IIIa antagonist . GPIIb/IIIa antagonists are a group of antiplatelet agents that prevent platelet aggregation and clot formation, and are used in the treatment of acute coronary syndromes and during percutaneous coronary intervention.

Synthesis of O-Spiro C-Aryl Glucosides

It’s used in the synthesis of O-spiro C-aryl glucosides . These compounds are known for their antidiabetic properties and are used in the treatment of type 2 diabetes.

Catalytic Agent

This compound is used as a catalytic agent in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.

Petrochemical Additive

It’s also used as an additive in the petrochemical industry . Additives are substances that are added to products in small quantities to achieve certain properties. In the petrochemical industry, additives can be used to improve the efficiency of fuel combustion, reduce emissions, or improve the stability of the product.

properties

IUPAC Name

3-bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-7-4-9(18-14-7)6-17-11-3-2-8(12(15)16)5-10(11)13/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJRSMVFXHOEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)COC2=C(C=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid
Reactant of Route 5
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.